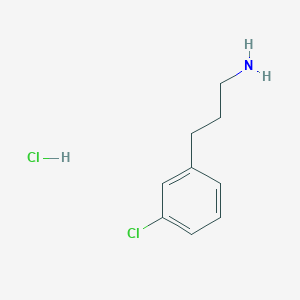

3-(3-Chlorophenyl)propan-1-amine hydrochloride

Vue d'ensemble

Description

3-(3-Chlorophenyl)propan-1-amine hydrochloride is a useful research compound. Its molecular formula is C9H13Cl2N and its molecular weight is 206.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

3-(3-Chlorophenyl)propan-1-amine hydrochloride, also known as (R)-1-(3-chlorophenyl)-1-propanamine, is a chiral compound with significant biological activity. Its structure features a propanamine backbone with a chlorine atom on the phenyl ring, which enhances its reactivity and interaction with biological targets. This article explores the biological activities of this compound, including its antimicrobial properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₀ClN

- Molecular Weight : 155.62 g/mol

- Chirality : The compound exhibits chirality due to the presence of a stereocenter, leading to different biological activities between its enantiomers.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values have been evaluated for this compound, revealing its potential as an antimicrobial agent.

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 |

| Escherichia coli | 0.30 | 0.35 |

| Pseudomonas aeruginosa | 0.50 | 0.60 |

These findings suggest that the compound not only inhibits bacterial growth but also exhibits bactericidal effects.

Anti-inflammatory Activity

The compound has been studied for its anti-inflammatory properties. Research indicates that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

The mechanism of action involves the interaction of this compound with specific molecular targets, including enzymes and receptors involved in neurotransmitter systems. Its amino and hydroxyl groups facilitate hydrogen bonding, enhancing its ability to modulate biological activity.

Clinical Observations

Recent clinical reports have highlighted the effects of this compound in various cases:

- Case Study A : A patient exhibiting symptoms of anxiety and depression showed improvement after administration of the compound, suggesting potential antidepressant properties linked to serotonin and norepinephrine modulation.

- Case Study B : In another instance, a patient treated for bacterial infection demonstrated significant recovery attributed to the antimicrobial effects of the compound.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

| Compound Name | Notable Properties |

|---|---|

| (S)-1-(3-Chlorophenyl)-1-propanamine | Opposite enantiomer; different biological activity |

| 2-(3-Chlorophenyl)ethanamine | Different target interactions |

| 4-Chloro-phenethylamine | Central nervous system effects; distinct mechanisms |

This comparison underscores the significance of chirality in determining the pharmacological profile of compounds.

Applications De Recherche Scientifique

Chemistry

3-(3-Chlorophenyl)propan-1-amine hydrochloride serves as a valuable building block in organic synthesis. It is utilized in the development of complex organic molecules through various chemical reactions:

| Reaction Type | Description |

|---|---|

| Oxidation | Converts the compound into ketones or aldehydes using agents like KMnO4. |

| Reduction | Produces secondary or tertiary amines with reducing agents like LiAlH4. |

| Substitution | Facilitates nucleophilic substitution reactions, allowing for diverse derivatives. |

Biology

In biological research, this compound is studied for its potential effects on neurotransmitter systems. It acts primarily as a monoamine releaser, influencing the release of key neurotransmitters such as dopamine and norepinephrine. This mechanism is akin to other stimulant drugs, making it relevant in neuropharmacological studies.

Medicine

Research has investigated the therapeutic properties of 3-CMC, particularly its application in treating mood disorders and attention deficit hyperactivity disorder (ADHD). Its ability to modulate neurotransmitter release suggests potential as a treatment option, although further clinical studies are needed to establish safety and efficacy.

Industry

In industrial contexts, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in pharmaceuticals and agrochemicals.

Case Study 1: Acute Poisoning

A significant case involved acute poisoning linked to 3-CMC use. Symptoms included agitation, hyperventilation, and severe cardiovascular effects. Autopsy findings revealed pulmonary edema and signs of internal organ stress, emphasizing the risks associated with misuse.

Case Study 2: Drug-Impaired Driving

Investigations into drug-impaired driving incidents revealed the presence of 3-CMC in biological samples from individuals involved in accidents. Physiological effects included increased heart rate and blood pressure, underscoring the compound's impact on motor function and safety.

Propriétés

IUPAC Name |

3-(3-chlorophenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN.ClH/c10-9-5-1-3-8(7-9)4-2-6-11;/h1,3,5,7H,2,4,6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSZPERJIKHHCIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.